![molecular formula C9H12FNO3 B13420210 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine compound characterized by the presence of a fluorine atom, a hydroxy group, and a methylamino group attached to a benzene ring. This compound is structurally related to adrenaline and noradrenaline, which are well-known neurotransmitters and hormones involved in the body’s fight-or-flight response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-fluorocatechol.
Hydroxylation: The benzene ring undergoes hydroxylation to introduce the hydroxy groups at the desired positions.
Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in physiological responses such as increased heart rate and blood pressure. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic AMP and protein kinase A .
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline: Structurally similar but lacks the fluorine atom.
Noradrenaline: Similar structure but differs in the position of the hydroxy group.
Uniqueness
The presence of the fluorine atom in 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol imparts unique chemical properties, such as increased metabolic stability and altered receptor binding affinity. These characteristics make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H12FNO3 |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3/t9-/m1/s1 |
Clave InChI |
DKBXREAGJFVVAP-SECBINFHSA-N |
SMILES isomérico |
CNC[C@H](C1=CC(=C(C=C1F)O)O)O |
SMILES canónico |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
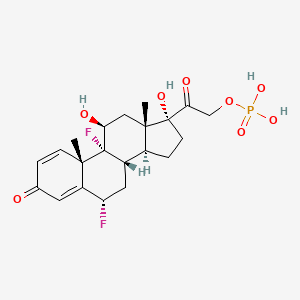
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
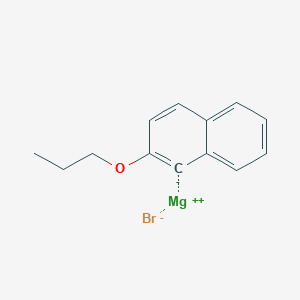

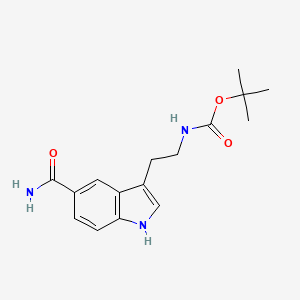
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
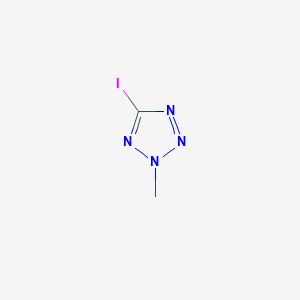
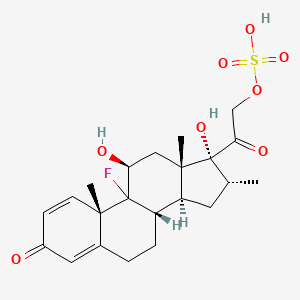
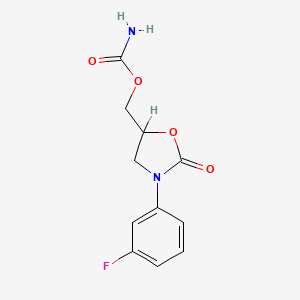

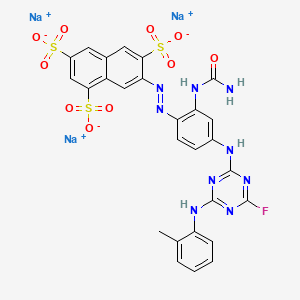
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
